molecular formula C8H10N2O B1279305 2-Amino-5-methylbenzamide CAS No. 40545-33-3

2-Amino-5-methylbenzamide

Cat. No. B1279305
CAS RN: 40545-33-3
M. Wt: 150.18 g/mol
InChI Key: LLSGVPKOCZZLTF-UHFFFAOYSA-N
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Patent
US05001157

Procedure details

A mixture of 15 g of 2-amino-5-methylbenzoic acid, 16 g of 1,1-carbonyldiimidazole and 500 ml of tetrahydrofuran was stirred for 2 hours at room temperature and then saturated with anhydrous ammonia with ice bath cooling. After 24 hours, 50 ml of water was added and the mixture was concentrated under reduced pressure to a solid residue. This solid Was partially dissolved in 500 ml of dichloromethane and then washed with 200 ml of 0.1 N sodium hydroxide and 200 ml of water. The dichloromethane solution was dried and concentrated to a solid Which Was crystallized from ethyl acetate/hexane, giving 3.0 g of 2-amino-5-methylbenzamide as straw-colored crystals, mp 171°-174° C.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4](O)=[O:5].O1CCCC1.[NH3:17]>O>[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([NH2:17])=[O:5]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)C
Name
1,1-carbonyldiimidazole
Quantity
16 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure to a solid residue
DISSOLUTION
Type
DISSOLUTION
Details
This solid Was partially dissolved in 500 ml of dichloromethane
WASH
Type
WASH
Details
washed with 200 ml of 0.1 N sodium hydroxide and 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid Which
CUSTOM
Type
CUSTOM
Details
Was crystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.